molecular formula C12H16N2O2 B15217803 5-(1-Isopropyl-1H-imidazol-5-yl)cyclohexane-1,3-dione

5-(1-Isopropyl-1H-imidazol-5-yl)cyclohexane-1,3-dione

Cat. No.: B15217803
M. Wt: 220.27 g/mol
InChI Key: HYPFLVMOLZPQEV-UHFFFAOYSA-N
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Description

5-(1-Isopropyl-1H-imidazol-5-yl)cyclohexane-1,3-dione is a compound that belongs to the class of cyclohexane-1,3-dione derivatives. These compounds are known for their diverse chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals. The presence of the imidazole ring in its structure adds to its versatility and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Isopropyl-1H-imidazol-5-yl)cyclohexane-1,3-dione typically involves the condensation of isobutylideneacetone with ethyl malonate, followed by a series of reactions including aldol condensation, Dieckmann-type annulation, and ester hydrolysis . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve the use of large-scale reactors and continuous flow processes to optimize the yield and efficiency of the synthesis. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1-Isopropyl-1H-imidazol-5-yl)cyclohexane-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The imidazole ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

5-(1-Isopropyl-1H-imidazol-5-yl)cyclohexane-1,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with various biological targets.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-(1-Isopropyl-1H-imidazol-5-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The imidazole ring in its structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclohexane-1,3-dione derivatives and imidazole-containing compounds. Examples include:

  • 5-Isopropyl-1,3-cyclohexanedione
  • 1H-Imidazole-4-carboxaldehyde
  • 2-(1H-Imidazol-4-yl)ethanol

Uniqueness

The uniqueness of 5-(1-Isopropyl-1H-imidazol-5-yl)cyclohexane-1,3-dione lies in its specific combination of the cyclohexane-1,3-dione core with the imidazole ring. This structure provides it with a unique set of chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

5-(3-propan-2-ylimidazol-4-yl)cyclohexane-1,3-dione

InChI

InChI=1S/C12H16N2O2/c1-8(2)14-7-13-6-12(14)9-3-10(15)5-11(16)4-9/h6-9H,3-5H2,1-2H3

InChI Key

HYPFLVMOLZPQEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC=C1C2CC(=O)CC(=O)C2

Origin of Product

United States

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